6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 940984-50-9
VCID: VC11798403
InChI: InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Molecular Formula: C19H13N3OS
Molecular Weight: 331.4 g/mol

6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine

CAS No.: 940984-50-9

Cat. No.: VC11798403

Molecular Formula: C19H13N3OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine - 940984-50-9

Specification

CAS No. 940984-50-9
Molecular Formula C19H13N3OS
Molecular Weight 331.4 g/mol
IUPAC Name (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone
Standard InChI InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2
Standard InChI Key ZLBJOZRCYWLHNB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thieno[2,3-b]pyridine core, a bicyclic system merging thiophene and pyridine rings. At position 6, a phenyl group is appended, while position 2 features a pyridine-2-carbonyl moiety. The amine group at position 3 introduces potential hydrogen-bonding interactions critical for biological activity. The molecular formula C₁₉H₁₃N₃OS (molecular weight: 331.4 g/mol) reflects its moderate hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of 3.2.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₁₃N₃OS
Molecular Weight331.4 g/mol
IUPAC Name(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Topological Polar Surface Area103 Ų

Synthetic Methodologies

Core Ring Formation

The thieno[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves reacting 2-mercaptonicotinonitrile derivatives with chloroacetyl or bromoacetyl precursors in the presence of sodium ethoxide. For 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine, the synthesis proceeds through:

  • Formation of the thienopyridine core: Condensation of 2-mercaptonicotinonitrile with chloroacetamide under basic conditions (e.g., Na₂CO₃ in DMF) .

  • Introduction of the pyridine-2-carbonyl group: Acylation at position 2 using pyridine-2-carbonyl chloride.

  • Phenyl substitution: Suzuki-Miyaura coupling or direct arylation at position 6.

Optimization and Yield

Reaction yields for this compound vary between 37–64%, depending on solvent systems and catalysts. Phase-transfer conditions (e.g., CH₂Cl₂–water with tetrabutylammonium bromide) enhance efficiency by facilitating interfacial reactions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationNaOCl, dioxane/H₂O, 25°C55
AcylationPyridine-2-carbonyl chloride, Et₃N, THF72
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Biological Activity and Mechanism

Kinase Inhibition Profile

This compound exhibits potent inhibition of the IκB kinase (IKK) complex, a key regulator of NF-κB signaling. In enzymatic assays, it demonstrated IC₅₀ values of 0.9 µg/mL against IKKβ and 3.6 pg/mL against IKKα . The pyridine-carbonyl group engages in critical hydrogen bonds with kinase active sites, while the phenyl moiety enhances hydrophobic interactions.

Therapeutic Applications

  • Inflammatory Diseases: By suppressing NF-κB-mediated cytokine production (e.g., TNF-α, IL-6), it shows promise in rheumatoid arthritis and COPD .

  • Oncology: Preclinical models indicate synergy with chemotherapeutic agents (e.g., doxorubicin) in breast and pancreatic cancers .

Chemical Reactivity and Derivatives

Oxidative Dimerization

Under hypochlorite oxidation in dioxane/water, the compound undergoes regio- and stereoselective dimerization to form polyheterocyclic ensembles (e.g., pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones) . This reactivity is solvent-dependent, with ethanol favoring monomer stabilization.

Table 3: Oxidation Products and Yields

Solvent SystemProductYield (%)
Dioxane/H₂ODimer (C₃₈H₂₄N₆O₂S₂)55
EthanolMonomer stabilization

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